molecular formula C15H17NO3 B11725726 Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate

Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate

Cat. No.: B11725726
M. Wt: 259.30 g/mol
InChI Key: OGRFPMFIPGEDGU-UHFFFAOYSA-N
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Description

Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a butoxyphenyl group attached to a cyanoacrylate moiety. Cyanoacrylates are well-known for their adhesive properties and are commonly used in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various esters, amides, and other derivatives

Scientific Research Applications

Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a component in bioadhesives.

    Industry: Utilized in the production of adhesives, coatings, and polymer materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The cyanoacrylate moiety can form strong covalent bonds with nucleophilic groups in biological molecules, leading to its adhesive properties. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)propanoate
  • Ethyl cinnamate
  • 4-Methoxyphenyl isocyanate

Uniqueness

Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the butoxyphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other cyanoacrylates and contributes to its unique reactivity and applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3

InChI Key

OGRFPMFIPGEDGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC

Origin of Product

United States

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